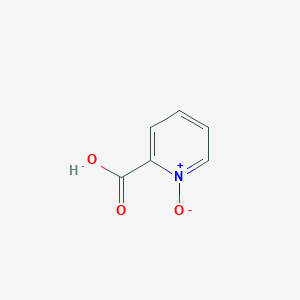

Picolinic acid N-oxide

Übersicht

Beschreibung

Regulation of Nitric-Oxide Synthase mRNA Expression

Picolinic acid, a metabolite derived from L-tryptophan, has been shown to significantly enhance the expression of nitric-oxide synthase (NOS) mRNA when used in conjunction with interferon-gamma (IFN-gamma) in murine macrophages. This synergistic effect suggests a connection between arginine and tryptophan metabolic pathways in the generation of reactive nitrogen intermediates (RNI), highlighting picolinic acid's role in transcriptional activation of gene expression .

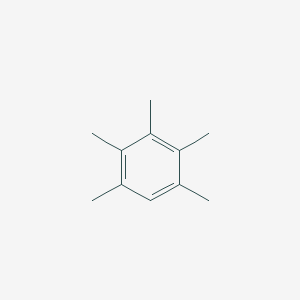

Cobalt-Catalyzed Selective Synthesis of Isoquinolines

Picolinamide, a derivative of picolinic acid, has been utilized as a traceless directing group in the cobalt-catalyzed synthesis of isoquinolines. This method demonstrates high regioselectivity and functional group tolerance, indicating the potential of picolinic acid derivatives in facilitating complex organic reactions .

Reactions with Phenylacetic Anhydride

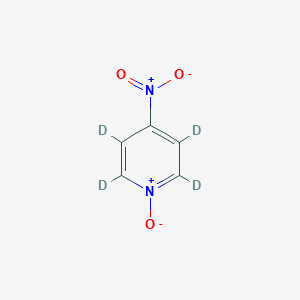

The interaction of picoline N-oxides with phenylacetic anhydride results in a variety of products, including oxidation-reduction and rearrangement products. This study provides insight into the reaction mechanisms, suggesting non-radical paths for ester formation and radical recombination for the formation of phenylethylpyridines .

Photocatalytic Hydrogen Evolution

Titanium-oxide clusters functionalized with picolinate have been synthesized, with one variant showing significantly higher photocatalytic hydrogen evolution activity. This research underscores the importance of molecular structure in the efficiency of photocatalytic processes and the potential of picolinate-functionalized materials in energy conversion applications .

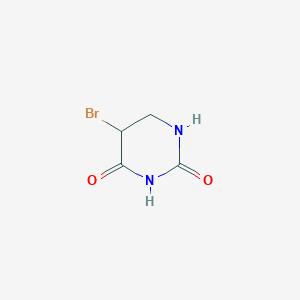

Synthesis of Nicotinic Acid

A study on the oxidation of 3-picoline by selenium dioxide to produce nicotinic acid has identified optimal conditions for the reaction, achieving a yield of 40.3%. This research contributes to the understanding of the synthesis process for nicotinic acid, a compound related to picolinic acid .

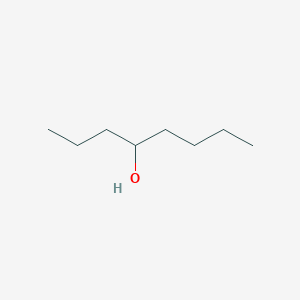

Catalysis of Chromic Acid Oxidations

Picolinic acid has been found to catalyze the chromic acid oxidation of alcohols, with the reaction mechanism involving a negatively charged termolecular complex. This study provides a detailed kinetic analysis of the catalytic activity of picolinic acid and its derivatives .

Synthesis of Picoline Oxides

The synthesis of picoline 1 oxide from 3-picoline has been optimized, achieving a high yield of 92.0% under specific conditions. This research discusses the factors influencing the reaction and the potential for industrial application .

Electrochemical Synthesis of 4-Picolinic Acid

The electrochemical synthesis of 4-picolinic acid from 4-methylpyridine has been explored, with the determination of optimal conditions for the reaction. The study also proposes an oscillopolarographic method for determining the purity of the synthesized 4-picolinic acid .

Synthesis of Substituted Imidazole

3-Picolinic acid has been shown to be an efficient catalyst for the synthesis of tri- and tetrasubstituted imidazole, offering an environmentally friendly and high-yielding process. This research highlights the versatility of picolinic acid as an organocatalyst .

Interactions with Metal Perchlorates

Picolinic acid N-oxide has been studied for its interactions with 3d metal perchlorates, leading to the formation of various complexes. These interactions demonstrate the ligand properties of picolinic acid N-oxide and its potential in coordination chemistry .

Wissenschaftliche Forschungsanwendungen

Application in the field of Virology

- Picolinic acid has been found to have broad-spectrum antiviral abilities . It can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .

- The compound disrupts the entry of enveloped viruses into the host’s cell and prevents infection . It specifically blocks the fusion of the virus envelope and the host cell membrane, creating a pore through which the virus’s genetic material enters the host cell .

- When tested in SARS-CoV-2 and influenza animal models, it was found to protect the animals from infection . It also reduced viral load in the lungs when given to infected animals .

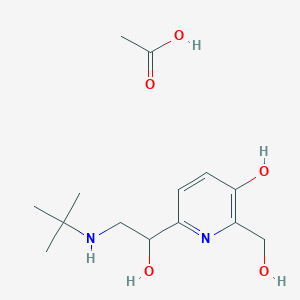

Application in the field of Diabetes Research

- Chromium picolinate, a compound that includes picolinic acid, has been studied for its effects on hyperglycemia-induced oxidative stress .

- Chromium picolinate supplementation was found to normalize glucose levels, lipid peroxidation, and antioxidant status .

- The study demonstrated the potential of chromium picolinate to attenuate hyperglycemia-induced oxidative stress in experimental diabetes .

Application in the field of Spectroscopy

- Picolinic acid has been used in studies involving Fourier transform microwave spectroscopies .

- The rotational spectra of laser ablated picolinic and isonicotinic acids were studied using broadband chirped pulse (CP-FTMW) and narrowband molecular beam (MB-FTMW) Fourier transform microwave spectroscopies .

- Two conformers of picolinic acid, s-cis-I and s-cis-II, and one conformer of isonicotinic acid were identified through the analysis of their rotational spectra .

Application in the field of Cancer Research

- Picolinic acid and its derivatives have been found to have potential anticancer activities .

- In a study, Re(I) picolinic acid and its fluorinated complex derivatives were found to have in vitro anticancer activities on lung cancer cells .

- Another study found that Cu(II) complexes with Picolinic acid and Tryptophan showed significant dose-dependent cytotoxicity in selected cell lines .

Application in the field of Neurodegenerative Diseases

- Picolinic acid has been implicated in a variety of neuroprotective effects .

- It has been found that the level of picolinic acid in the cerebrospinal fluid declines with age, which would contribute to the increasing prevalence of neurodegenerative diseases with age .

Application in the field of Environmental Science

- Picolinic acid N-oxide has been used in studies involving soil microbial communities .

- It was found that soil pH was a key driver of N2O emission and sources in acidic soils .

- N2O emission was significantly positively associated with the ratio of ITS to 16S .

- Fungi contributed to N2O in highly acidic tea plantations and vegetable fields .

Application in the field of Agriculture

- Picolinic acid N-oxide and its derivatives have been found to be useful in agriculture as a plant growth regulator, herbicide, and pesticide when in the presence of specific central metal ions .

- Nanoparticles, including those of Picolinic acid N-oxide, are being explored for their potential use as fertilizers and pesticides in agriculture . They are considered safer and more effective than conventional fertilizers .

Application in the field of Biochemistry

- Picolinic acid, a catabolite of the amino acid tryptophan, has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .

- It has been used as a substrate in various chemical reactions .

Application in the field of Pharmacology

- Picolinic acid has been shown to have antiviral properties in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

- It has been investigated for use/treatment in acne, herpes labialis infections (cold sores), and venereal disease .

- New Cu(II) complexes with Picolinic acid and Tryptophan were synthesized, characterized, and studied for their DNA binding, cleavage, docking, and anti-cancer properties .

Safety And Hazards

Picolinic acid N-oxide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-oxidopyridin-1-ium-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6(9)5-3-1-2-4-7(5)10/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYMLBVGNFVFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231715 | |

| Record name | Pyridine-2-carboxylic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Picolinic acid N-oxide | |

CAS RN |

824-40-8 | |

| Record name | Picolinic acid N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinic acid N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2-carboxylic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboxylic acid 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

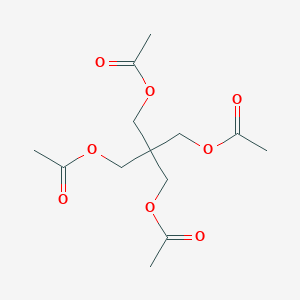

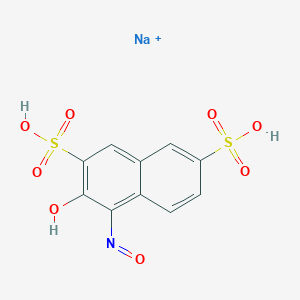

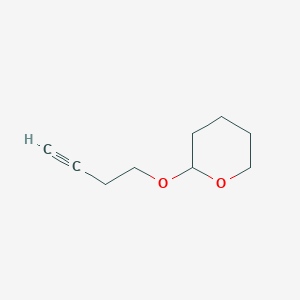

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

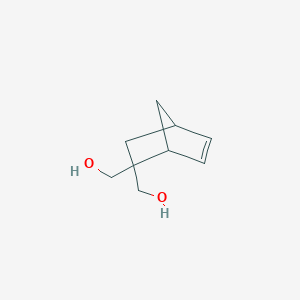

![Bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B147368.png)